molecular formula C16H14BrCl2N3S B13491655 N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride

N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride

Cat. No.: B13491655
M. Wt: 431.2 g/mol
InChI Key: YAJPWJKFWMNLPQ-UHFFFAOYSA-N
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Description

N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a thiazole ring, and a chlorinated pyridine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the brominated phenyl and chlorinated pyridine groups. Common synthetic methods may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride is unique due to its combination of a thiazole ring and a chlorinated pyridine moiety, which are not commonly found together in similar compounds. This unique structure may confer specific properties and reactivity that are valuable in various applications.

Properties

Molecular Formula

C16H14BrCl2N3S

Molecular Weight

431.2 g/mol

IUPAC Name

4-(4-bromo-2,5-dimethylphenyl)-N-(6-chloropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C16H13BrClN3S.ClH/c1-9-6-13(17)10(2)5-12(9)14-8-22-16(21-14)20-11-3-4-15(18)19-7-11;/h3-8H,1-2H3,(H,20,21);1H

InChI Key

YAJPWJKFWMNLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl

Origin of Product

United States

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